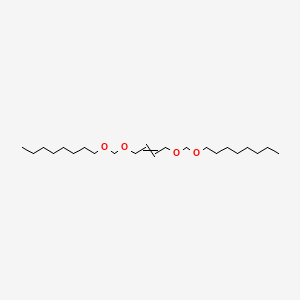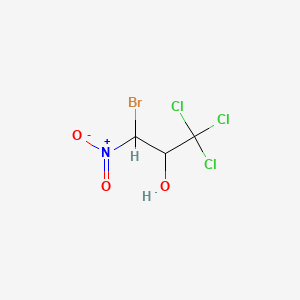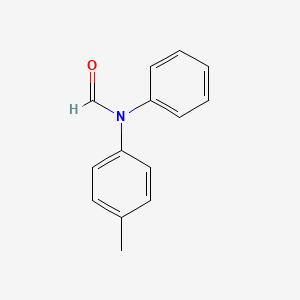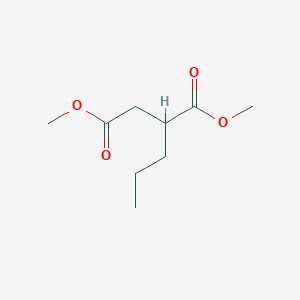
Butanedioic acid, propyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, propyl-, dimethyl ester, also known as dimethyl propyl succinate, is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a mild fruity odor. This compound belongs to the ester family and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, propyl-, dimethyl ester can be synthesized through the esterification of butanedioic acid (succinic acid) with propanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
化学反应分析
Types of Reactions
Butanedioic acid, propyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanedioic acid and the corresponding alcohols (propanol and methanol).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, heat.
Major Products Formed
Hydrolysis: Butanedioic acid, propanol, methanol.
Transesterification: New ester and alcohol.
Reduction: Propanol, methanol.
科学研究应用
Butanedioic acid, propyl-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as a plasticizer, solvent, and intermediate in the production of polymers and resins.
作用机制
The mechanism of action of butanedioic acid, propyl-, dimethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and alcohols, which can then participate in metabolic processes. The esterification and transesterification reactions it undergoes are catalyzed by enzymes such as esterases and lipases, which play a crucial role in its metabolism and biological activity.
相似化合物的比较
Similar Compounds
Dimethyl succinate: An ester of butanedioic acid with methanol.
Diethyl succinate: An ester of butanedioic acid with ethanol.
Methyl propyl succinate: An ester of butanedioic acid with methanol and propanol.
Uniqueness
Butanedioic acid, propyl-, dimethyl ester is unique due to its specific combination of propanol and methanol ester groups, which imparts distinct chemical and physical properties. Its mild fruity odor and solubility characteristics make it suitable for specific applications in the fragrance and flavor industries, as well as in organic synthesis.
属性
CAS 编号 |
23143-72-8 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
dimethyl 2-propylbutanedioate |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(9(11)13-3)6-8(10)12-2/h7H,4-6H2,1-3H3 |
InChI 键 |
LKXFCVUTWDZSFI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)

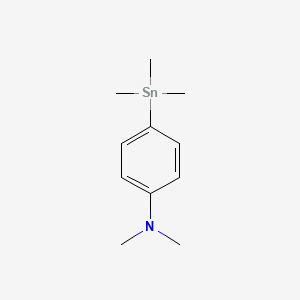
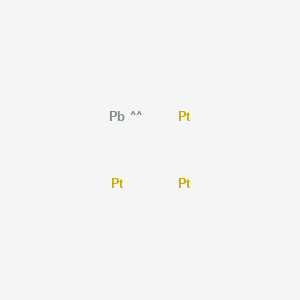

![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
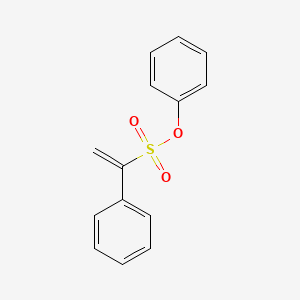
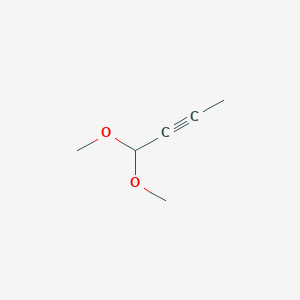
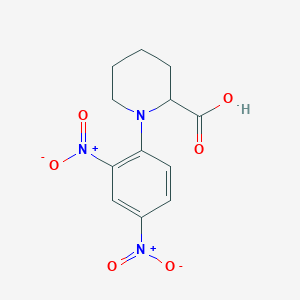
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
